molecular formula C12H10N2S B7482136 3-[(2-Thienylmethyl)amino]benzonitrile

3-[(2-Thienylmethyl)amino]benzonitrile

Cat. No.: B7482136
M. Wt: 214.29 g/mol
InChI Key: WHJVPWJAEFMPTP-UHFFFAOYSA-N
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Description

3-[(2-Thienylmethyl)amino]benzonitrile is a benzonitrile derivative featuring a 2-thienylmethylamino substituent at the 3-position of the benzene ring.

Properties

IUPAC Name

3-(thiophen-2-ylmethylamino)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2S/c13-8-10-3-1-4-11(7-10)14-9-12-5-2-6-15-12/h1-7,14H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJVPWJAEFMPTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NCC2=CC=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Thienylmethyl)amino]benzonitrile typically involves the reaction of 3-aminobenzonitrile with 2-thienylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethyl sulfoxide at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Thienylmethyl)amino]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted amines or amides.

Scientific Research Applications

3-[(2-Thienylmethyl)amino]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2-Thienylmethyl)amino]benzonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitrile group can form hydrogen bonds, while the thienyl and amino groups can participate in π-π interactions and hydrogen bonding, respectively. These interactions can modulate the activity of the target molecules and pathways involved in various biological processes.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares structural attributes and molecular parameters of 3-[(2-Thienylmethyl)amino]benzonitrile with related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituent(s) Key Properties/Applications Reference ID
This compound C₁₂H₁₀N₂S* ~214.29* 2-Thienylmethylamino at 3-position Aromatic, polar, potential medicinal use Inferred
3-{[1-(Thiophen-2-yl)ethyl]amino}benzonitrile C₁₃H₁₂N₂S 228.31 Thiophen-2-yl ethylamino at 3-position Higher lipophilicity due to ethyl chain
3-(3-Thienyl)benzonitrile C₁₁H₇NS 185.24 3-Thienyl group at 3-position Simpler structure, lower molecular weight
3-Nitrobenzonitrile C₇H₄N₂O₂ 148.12 Nitro group at 3-position Strong electron-withdrawing effects
3-[4-(Dimethylamino)benzylidene-amino]benzonitrile C₁₆H₁₅N₃ 249.31 Dimethylamino benzylidene at 3-position Enhanced electron-donating capacity

*Inferred based on structural similarity to analogs.

Key Observations:
  • Electronic Effects: The 2-thienylmethylamino group in the target compound likely exhibits moderate electron-donating properties due to the thiophene ring’s conjugation, contrasting with the strong electron-withdrawing nitro group in 3-nitrobenzonitrile and the electron-rich dimethylamino group in 3-[4-(dimethylamino)benzylidene-amino]benzonitrile .
  • Lipophilicity: The ethylamino-thiophene analog () has higher lipophilicity than the target compound due to its longer alkyl chain, which may influence bioavailability .

Physicochemical and Analytical Data

Retention Behavior in HPLC:
  • Impurities in Rilpivirine Hydrochloride (e.g., 4-[(4-Chloro-2-pyrimidinyl)amino]benzonitrile, Impurity-C) showed retention times of 19.19 min under a gradient elution method, influenced by pyrimidine substituents . The target compound’s retention time would differ due to its thiophene-based substituent, likely falling between 10–25 min based on polarity.
Crystallographic Data:
  • 3-[(3,5-Di-tert-butyl-2-hydroxybenzylidene)methyleneamino]benzonitrile () crystallizes in a monoclinic system (space group P21/c) with a density of 1.084 Mg/m³ . The bulky tert-butyl groups in this analog create steric hindrance absent in the target compound, suggesting differences in molecular packing and stability.

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